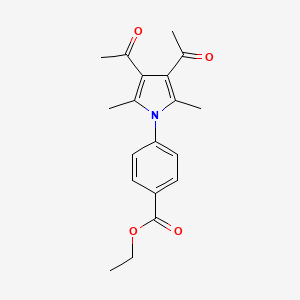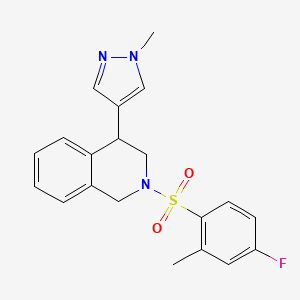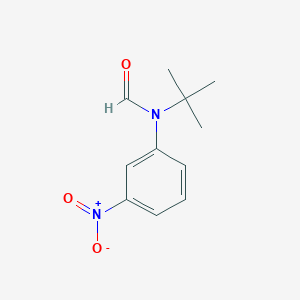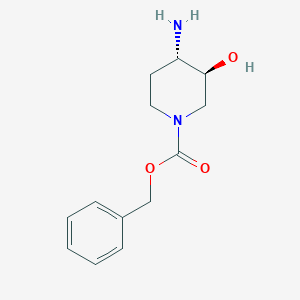
Methyl 4-(((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a chemical compound that has been widely studied for its potential pharmacological applications. This compound belongs to the class of carbamate derivatives and has been found to exhibit a variety of interesting biological activities.
Scientific Research Applications
Analytical and Spectral Studies of Furan Ring Containing Organic Ligands
The compound Methyl 4-(((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate shares structural similarities with furan ring-containing organic ligands. These ligands, including PFSA and its metal complexes, have been studied for their synthesis, characterization, chelating properties, and antimicrobial activity against human pathogenic bacteria (Patel, 2020).
Syntheses of Piperidine Derivatives with Antagonist Activity
Piperidine derivatives, such as those involving benzo[b]furan and benzo[b]thiophen, have been synthesized with antagonist activity, particularly targeting 5-HT2. These syntheses involve various complex reactions and have shown promising in vitro activities (Watanabe, Yoshiwara, & Kanao, 1993).
Reactivity in Furan Diels-Alder Reactions
Research on difluorinated alkenoate ethyl 3,3-difluoro-2-(N,N-diethylcarbamoyloxy)-2-propenoate's reaction with furans, including substituted furans, highlights the complex reactivity of furan compounds. These reactions have been explored using density functional theory (DFT) calculations, revealing insights into the highly polar transition states and reaction mechanisms (Griffith et al., 2006).
Synthesis and Reactivity of Piperidinedione Derivatives
The synthesis and reactivity of 2,4-piperidinedione-3-carboxylic acid ester, a framework used in the creation of compounds with pharmacological interest, provide insights into the reactivity and potential applications of similar compounds, such as this compound (Ibenmoussa et al., 1998).
Furan Diels-Alder Reactions in Biomass Conversion
The Diels-Alder reactions involving furans, as seen in the conversion of biomass-derived furans to benzoic acid, offer a perspective on the utility of furan compounds in sustainable chemical processes. This research highlights the potential of such reactions in creating valuable products from renewable sources (Mahmoud, Yu, Gorte, & Lobo, 2015).
PET Imaging Using Furan Compounds
PET imaging research involving furan compounds, such as [11C]CPPC, which targets CSF1R, a microglia-specific marker, demonstrates the application of furan derivatives in advanced medical imaging. This research indicates the potential of this compound-like compounds in neuroinflammation studies and imaging of central nervous system malignancies (Horti et al., 2019).
Properties
IUPAC Name |
methyl 4-[[1-(furan-3-carbonyl)piperidin-4-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-26-20(25)16-4-2-15(3-5-16)18(23)21-12-14-6-9-22(10-7-14)19(24)17-8-11-27-13-17/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBDJTIAUJZYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B2572640.png)
![4-(1,1-dioxothiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2572641.png)
![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2572643.png)
![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2572644.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2572649.png)
![2,4-dimethyl-5-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2572652.png)




![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2572659.png)
![4-chloro-1-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2572661.png)
